GHS-R1a Binding Affinity: JMV 2959 vs. [D-Lys3]-GHRP-6
In competitive radioligand binding assays using membranes from LLC-PK1 cells stably expressing the human GHS-R1a receptor, JMV 2959 displaces 125I-[His9]-ghrelin with an IC50 of 32 nM and a Kd of 19 nM [1]. In contrast, the widely used peptide antagonist [D-Lys3]-GHRP-6 exhibits an IC50 of 900 nM under comparable assay conditions . This represents a 28-fold higher binding affinity for JMV 2959.
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 32 nM; Kd = 19 nM |
| Comparator Or Baseline | [D-Lys3]-GHRP-6: IC50 = 900 nM (0.9 µM) |
| Quantified Difference | ~28-fold lower IC50 (higher affinity) |
| Conditions | Displacement of 125I-[His9]-ghrelin from human GHS-R1a expressed in LLC-PK1 cell membranes; pH 7.3, 2°C |
Why This Matters
Higher binding affinity enables the use of lower concentrations in vitro and lower doses in vivo, reducing potential off-target effects and improving the signal-to-noise ratio in experiments.
- [1] BindingDB BDBM19296. 2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}ethyl]acetamide (JMV2959). Affinity Data: IC50 32 nM, Kd 19 nM. View Source
